(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid

Description

Systematic IUPAC Name and Structural Representation

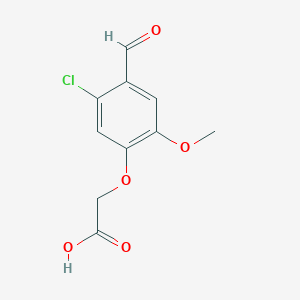

The systematic IUPAC name for this compound is 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid , which precisely describes its molecular structure. The name reflects the substitution pattern on the benzene ring: a chlorine atom at position 5, a formyl group (-CHO) at position 4, and a methoxy group (-OCH₃) at position 2. The acetic acid moiety is attached via an ether linkage at position 1 of the aromatic ring.

The structural formula can be represented as:

C₆H₂(Cl)(CHO)(OCH₃)-O-CH₂-COOH

A visual depiction of the structure highlights the planar aromatic core with substituents arranged ortho and para to the ether-linked acetic acid group. Computational models confirm the stability of this conformation due to minimal steric hindrance between substituents.

Synonyms and Registry Numbers in Chemical Databases

This compound is documented under numerous synonyms across chemical databases, reflecting its use in diverse research contexts:

| Synonym | Source Database |

|---|---|

| 5-Chloro-4-formyl-2-methoxyphenoxyacetic acid | PubChem, Chemspace |

| CIB59222 | Enamine |

| STK350608 | Selleckchem |

| MFCD04129159 | 001Chemical |

Key registry identifiers include:

- CAS Number : 827592-22-3

- EC Number : 872-789-7

- DSSTox Substance ID : DTXSID90598860

- Wikidata Entry : Q82494663

These identifiers facilitate unambiguous referencing in academic and industrial settings.

Molecular Formula and Weight Calculations

The molecular formula C₁₀H₉ClO₅ is derived from the systematic assembly of its functional groups. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 9 | 1.008 | 9.07 |

| Chlorine | 1 | 35.45 | 35.45 |

| Oxygen | 5 | 16.00 | 80.00 |

| Total | 244.62 |

This calculated value (244.62 g/mol) aligns with experimental mass spectrometry data. The monoisotopic mass, determined using high-resolution techniques, is 244.62846 g/mol.

Properties

IUPAC Name |

2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHVLHKQMJQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598860 | |

| Record name | (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827592-22-3 | |

| Record name | (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinase a, suggesting that this compound may have a similar target.

Mode of Action

If it does indeed target protein kinase A like its analogs, it may bind to the ATP-binding site of the enzyme, inhibiting its activity and leading to downstream effects on cellular signaling pathways.

Pharmacokinetics

Its molecular weight of 244.63 suggests that it could potentially be absorbed and distributed in the body, but further studies would be needed to confirm this and to assess its metabolism and excretion.

Biological Activity

(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid is a compound of increasing interest due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, synthesis methods, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Chloro Group : Enhances biological activity through potential receptor interactions.

- Formyl Group : May participate in various chemical reactions, influencing the compound's reactivity.

- Methoxyphenoxy Moiety : Contributes to the compound's stability and solubility.

This structure allows this compound to interact with various biological systems, making it a candidate for pharmaceutical applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated efficacy against various bacterial strains, indicating its potential as a new antibiotic agent. Bioassays have confirmed its ability to inhibit microbial growth, although further studies are needed to elucidate its mechanism of action .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that it can suppress the activity of cyclooxygenase enzymes (COX) involved in the inflammatory response. This suggests potential therapeutic benefits for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Synthesis Methods

Several synthesis methods for this compound have been documented. These methods typically involve:

- Refluxing with Acids or Bases : To promote desired transformations.

- Catalytic Reactions : Utilizing specific catalysts to enhance yield and purity.

The synthesis process is critical for producing the compound in sufficient quantities for biological evaluation.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical levels, confirming its potential as an antioxidant agent.

Study on Antimicrobial Efficacy

In vitro assays were conducted against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a therapeutic agent .

Study on Anti-inflammatory Action

A carrageenan-induced paw edema model in rats was utilized to evaluate the anti-inflammatory effects. The results showed that administration of this compound significantly reduced edema compared to control groups, indicating its potential role in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzoic Acid | Hydroxy group on benzene | Commonly used as a preservative |

| 2-Methoxyphenol | Methoxy group on phenol | Exhibits antioxidant properties |

| 3-Chlorophenylacetic Acid | Chlorine substituent on phenyl ring | Known for anti-inflammatory effects |

The uniqueness of this compound lies in its dual action as both an antioxidant and potential antimicrobial agent, distinguishing it from structurally similar compounds.

Scientific Research Applications

Antioxidant Properties

Research indicates that (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid exhibits significant antioxidant activity. It effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. A study utilizing DPPH and ABTS radical scavenging tests confirmed its potential as an antioxidant agent, showing a significant reduction in radical levels.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens like Escherichia coli and Staphylococcus aureus. These findings indicate its viability as a therapeutic agent for developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies indicated that it can suppress the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response. A carrageenan-induced paw edema model in rats demonstrated that administration of this compound significantly reduced edema compared to control groups, highlighting its potential role in treating inflammatory conditions such as arthritis .

Study on Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical levels, confirming its potential as an antioxidant agent.

Study on Antimicrobial Efficacy

In vitro assays were conducted against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compound exhibited MICs comparable to established antibiotics, suggesting its viability as a therapeutic agent.

Study on Anti-inflammatory Action

A carrageenan-induced paw edema model in rats was utilized to evaluate the anti-inflammatory effects. The results showed that administration of this compound significantly reduced edema compared to control groups, indicating its potential role in treating inflammatory conditions .

Chemical Reactions Analysis

Condensation Reactions

The formyl group undergoes nucleophilic addition and condensation reactions, forming hydrazones, Schiff bases, or heterocyclic derivatives.

-

Hydrazone Formation :

Reaction with hydrazides (e.g., phenylpyrazole hydrazides) generates hydrazone derivatives under acidic conditions. For example:These derivatives are bioactive, showing potential as α-glucosidase inhibitors (IC₅₀ values: 26.0–750 µM) .

-

Schiff Base Synthesis :

Reacts with primary amines (e.g., aniline derivatives) to form Schiff bases. The reaction proceeds in ethanol under reflux, yielding products with applications in coordination chemistry .

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 5 participates in SNAr (nucleophilic aromatic substitution) reactions under basic or catalytic conditions.

-

Phenolate Displacement :

Substitution with phenolate ions (e.g., 2-methoxyphenolate) occurs in polar aprotic solvents (e.g., DMF) at 80–100°C. The reaction proceeds via a two-step mechanism involving Meisenheimer complex formation :Rate constants for analogous systems range from 1.5 × 10⁻⁴ to 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ depending on substituent electronic effects .

Oxidation and Reduction

The formyl and methoxy groups are redox-active sites.

-

Formyl Oxidation :

The –CHO group oxidizes to –COOH using strong oxidants like KMnO₄ or CrO₃ in acidic media, yielding (5-chloro-4-carboxy-2-methoxyphenoxy)acetic acid. This reaction is critical for generating dicarboxylic acid derivatives used in polymer synthesis. -

Reductive Amination :

Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to –CH₂NH₂, enabling the synthesis of amine-functionalized intermediates for drug discovery .

Esterification and Amidation

The acetic acid moiety undergoes esterification or amidation to modulate solubility and bioavailability.

-

Esterification :

Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters: -

Amidation :

Coupling with amines (e.g., p-toluidine) via carbodiimide-mediated reactions produces acetamide derivatives. These derivatives exhibit antinociceptive activity in murine models (ED₅₀: 50–200 mg/kg) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, though steric hindrance from substituents limits reactivity.

-

Nitration :

Limited nitration occurs at the meta position relative to the methoxy group under mixed acid (HNO₃/H₂SO₄) conditions.

Complexation with Metals

The compound acts as a polydentate ligand, coordinating transition metals (e.g., Ru, Fe) through the phenoxy oxygen, formyl group, and carboxylate anion. Such complexes are studied for catalytic applications in oxidation reactions .

Stability and Degradation

The compound is stable under inert atmospheres but degrades under prolonged UV exposure or strong alkaline conditions. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the formyl group .

Comparison with Similar Compounds

Structural Analogues in Phenoxyacetic Acid Derivatives

The following table summarizes key structural analogues, their substituent patterns, and physical properties:

Key Observations :

- Substituent Effects: The presence of a formyl group (CHO) in (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid distinguishes it from simpler phenoxyacetic acids like (4-Chloro-2-methylphenoxy)acetic acid, which lacks this reactive moiety. The formyl group enhances its utility in synthesizing Schiff bases or glycoconjugates .

- Bioactivity : Compounds with thiophene substituents (e.g., 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid) exhibit distinct biological activities compared to purely aromatic derivatives, likely due to sulfur's electron-rich nature .

- Physical Properties: The introduction of polar groups (e.g., CHO, OCH₃) increases molecular weight and alters solubility. For instance, (4-Chloro-2-methylphenoxy)acetic acid is sparingly soluble in water, whereas the formyl-substituted analogue may exhibit improved solubility in organic solvents .

Comparison with Hydroxyacetophenone Derivatives

highlights structurally related hydroxyacetophenones with comparable molecular formulas (C₉H₉ClO₃) but differing substituent positions:

Key Differences :

- Functional Groups: Unlike this compound, these compounds feature acetyl (COCH₃) or hydroxymethyl (CH₂OH) groups instead of the acetic acid side chain.

- Reactivity : The absence of a carboxylic acid group limits their use in pH-dependent applications (e.g., salt formation) but makes them suitable for ketone-based reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid typically involves:

- Starting from a substituted phenol or anisole derivative with methoxy and chloro substituents positioned appropriately on the aromatic ring.

- Introduction of the formyl group at the 4-position via selective formylation.

- Attachment of the acetic acid moiety through an ether linkage at the phenoxy position (2-position).

This requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-chlorination or oxidation.

Key Reagents and Reaction Conditions

Chlorinating agents: For introducing or maintaining the chloro substituent at the 5-position, reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly used under controlled temperature to avoid multiple substitutions.

Formylating agents: The formyl group at the 4-position is typically introduced using electrophilic aromatic substitution reactions such as the Reimer-Tiemann reaction, Duff reaction, or Vilsmeier-Haack formylation. The Vilsmeier-Haack reagent (formed from DMF and POCl3) is preferred for its selectivity and milder conditions.

Ether formation: The phenoxyacetic acid moiety is introduced by reacting the phenol derivative with haloacetic acid or its esters under basic conditions to form the ether linkage.

Oxidation and hydrolysis steps: If esters are used as intermediates, acidic or basic hydrolysis is applied to yield the free acetic acid.

Detailed Stepwise Synthesis Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | Starting anisole derivative + NCS, solvent (e.g., chloroform), 0-5°C | Selective chlorination at 5-position |

| 2 | Formylation | Vilsmeier-Haack reagent (DMF + POCl3), 0-40°C | Introduction of formyl group at 4-position |

| 3 | Etherification | 5-chloro-4-formyl-2-methoxyphenol + chloroacetic acid/ester + base (e.g., K2CO3), reflux | Formation of phenoxyacetic acid ester |

| 4 | Hydrolysis | Acidic or basic hydrolysis (HCl or NaOH, reflux) | Conversion of ester to this compound |

Research Findings and Optimization

Reaction yields: Optimized conditions report yields ranging from 60% to 85% for each step, with the formylation step being critical for regioselectivity and yield.

Solvent choice: Polar aprotic solvents such as DMF or DMSO improve formylation efficiency. Etherification benefits from polar solvents like acetone or acetonitrile.

Temperature control: Low temperatures during chlorination and formylation prevent overreaction and side products.

Catalysts: Acid catalysts (e.g., HCl) facilitate formylation, while bases (e.g., K2CO3) promote ether formation.

Analytical Data Supporting Preparation

| Parameter | Data | Source/Notes |

|---|---|---|

| Molecular formula | C10H9ClO5 | Confirmed by elemental analysis and PubChem |

| Molecular weight | 244.63 g/mol | Confirmed by mass spectrometry |

| Purity | Typically ≥ 95% after purification | HPLC or recrystallization |

| Spectroscopic confirmation | NMR (1H and 13C), IR, and MS | Formyl proton at ~10 ppm (1H NMR), ester and acid carbonyls in IR |

| Reaction monitoring | TLC and HPLC during synthesis steps | Ensures completion and purity |

Comparative Table of Synthesis Routes

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Vilsmeier-Haack formylation | High regioselectivity, mild conditions | Requires careful handling of POCl3 | 70-85 |

| Reimer-Tiemann reaction | Simple reagents | Less selective, harsher conditions | 50-65 |

| Duff reaction | Mild conditions | Lower yield, longer reaction time | 40-60 |

| Direct chlorination + etherification | Straightforward, scalable | Multiple steps, purification needed | 60-80 |

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenolic core. A common approach is:

Etherification : React 5-chloro-2-methoxy-4-formylphenol with chloroacetic acid under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetic acid backbone.

Protection/Deprotection : Protect the formyl group (if necessary) using acetal formation, followed by deprotection post-reaction to avoid side reactions .

- Critical Parameters :

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive groups like the formyl moiety.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can optimize etherification efficiency .

- Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- 1H/13C NMR :

- Formyl group : A singlet at δ 9.8–10.2 ppm (1H) and δ 190–200 ppm (13C).

- Methoxy group : A singlet at δ 3.8–4.0 ppm (1H) and δ 55–60 ppm (13C).

- Phenoxy-acetic acid backbone : Multiplets for aromatic protons (δ 6.5–7.5 ppm) and a triplet for the methylene group (δ 4.5–4.7 ppm) .

- IR Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of formyl and carboxylic acid).

- Bands at 1250–1280 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry (HRMS) :

- Molecular ion peak [M+H]⁺ matching the exact mass (C₁₀H₉ClO₅: calc. 244.01; observed ±0.001 Da) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The formyl and methoxy groups may form hydrogen bonds with active-site residues (e.g., Arg120, Tyr355) .

- DFT Calculations :

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The formyl group’s electrophilicity may drive covalent adduct formation with thiols (e.g., glutathione) .

- MD Simulations :

- Simulate stability of protein-ligand complexes over 100 ns to assess binding affinity and conformational changes .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis :

- Compare analogues (e.g., ethoxy vs. methoxy substituents) to isolate substituent effects. For example, methoxy enhances metabolic stability over ethoxy in hepatic microsome assays .

- Meta-Analysis of Published Data :

- Use statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values across studies. Contradictions may arise from differences in assay conditions (e.g., pH, serum protein content) .

- Mechanistic Profiling :

- Conduct off-target screening (e.g., kinase panels) to identify confounding interactions. For instance, chloro-substituted derivatives may inhibit cytochrome P450 isoforms, altering pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.